REACTION_SMILES
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[Br:3][c:4]1[s:5][c:6]([CH:9]([CH3:10])[OH:11])[cH:7][n:8]1.[N:1]#[N:2].[O:12]=[Mn:13]=[O:14]>>[Br:3][c:4]1[s:5][c:6]([C:9]([CH3:10])=[O:11])[cH:7][n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1cnc(Br)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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CC(=O)c1cnc(Br)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |